molecular formula C21H19ClN2O5S2 B2561660 methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate CAS No. 1048646-38-3

methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

Cat. No.: B2561660
CAS No.: 1048646-38-3
M. Wt: 478.96
InChI Key: QWLYWOURQNSLHM-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the pyrrolidine ring and the sulfonamide group. Common reagents used in these reactions include chlorobenzene, sulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylate: This compound has a similar sulfonamide group but features a piperidine ring instead of a pyrrolidine ring.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has an indole core and different functional groups but shares some structural similarities.

Uniqueness

Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, a pyrrolidine ring, and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLYWOURQNSLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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